

A Systematic Review of Dicreatine Malate: Unveiling the Scientific Evidence

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Compound of Interest

Compound Name: *Dicreatine malate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine stands as one of the most researched and effective ergogenic aids in the sports nutrition landscape. While creatine monohydrate has traditionally been the gold standard, a variety of alternative forms have emerged, each claiming superior properties such as enhanced solubility, bioavailability, and reduced side effects. Among these is **dicreatine malate**, a compound comprised of two creatine molecules bonded to one molecule of malic acid. This guide provides a systematic review of the existing scientific literature on **dicreatine malate**, objectively comparing its purported benefits with the established evidence for creatine monohydrate. The information is presented to aid researchers, scientists, and drug development professionals in understanding the current state of knowledge and identifying areas for future investigation.

Performance Enhancement: A Look at the Data

Direct, head-to-head clinical trials comparing the performance-enhancing effects of **dicreatine malate** against creatine monohydrate are notably absent in the scientific literature.^[1] A systematic review of alternative forms of creatine found that very few studies have made this direct comparison, and there are no consistent findings to suggest the superiority of these alternatives over creatine monohydrate.^{[1][2]}

The most significant human study specifically investigating a form of creatine malate was conducted by Tyka et al. (2015). This study examined the effects of six weeks of creatine malate supplementation on physical performance, body composition, and hormone levels in elite sprinters and long-distance runners.[\[1\]](#)

Key Findings from Tyka et al. (2015)

The study by Tyka and colleagues provides the most substantial, albeit limited, quantitative data on the effects of creatine malate. The key findings are summarized in the tables below. It is crucial to note that this study utilized a placebo control group rather than a creatine monohydrate control group, which limits direct comparisons.

Table 1: Effects of Creatine Malate Supplementation on Performance in Sprinters

Performance Metric	Creatine Malate Group (Pre-Supplementation)	Creatine Malate Group (Post-Supplementation)	Placebo Group (Pre-Supplementation)	Placebo Group (Post-Supplementation)
Peak Power (W)	1056.4 ± 101.3	1145.2 ± 112.1	1048.7 ± 98.5	1060.3 ± 105.4
Relative Peak Power (W/kg)	14.3 ± 1.1	15.5 ± 1.2	14.1 ± 1.0	14.3 ± 1.1
Total Work (kJ)	21.8 ± 2.5	23.9 ± 2.8*	21.5 ± 2.4	21.8 ± 2.6

*Indicates a statistically significant difference ($p < 0.05$) from pre-supplementation values.

Table 2: Effects of Creatine Malate Supplementation on Body Composition in Sprinters

Body Composition Metric	Creatine Malate Group (Pre-Supplementation)	Creatine Malate Group (Post-Supplementation)	Placebo Group (Pre-Supplementation)	Placebo Group (Post-Supplementation)
Body Mass (kg)	73.8 ± 6.2	74.5 ± 6.4	74.3 ± 5.9	74.1 ± 5.8
Lean Body Mass (kg)	64.2 ± 5.1	65.1 ± 5.3*	64.5 ± 4.8	64.4 ± 4.7
Fat Mass (%)	12.9 ± 2.1	12.6 ± 2.0	13.1 ± 1.9	13.0 ± 1.8

*Indicates a statistically significant difference ($p < 0.05$) from pre-supplementation values.

The results indicate that in sprinters, creatine malate supplementation led to significant improvements in peak power, relative peak power, and total work, alongside an increase in lean body mass.^[1] In contrast, the long-distance runners in the study did not experience the same significant gains in these performance markers.

Physicochemical Properties: Solubility and Bioavailability

A primary marketing claim for **dicreatine malate** is its enhanced solubility and, consequently, improved bioavailability compared to creatine monohydrate. While theoretically plausible, as malic acid is highly soluble, there is a dearth of direct scientific evidence to substantiate these claims for **dicreatine malate** specifically.^{[3][4]}

A review by Jäger et al. (2011) provides some insight into the solubility of different creatine salts, noting that salts like creatine citrate and creatine pyruvate exhibit higher water solubility than creatine monohydrate.^{[5][6]} For instance, at 20°C, the solubility of creatine monohydrate is approximately 14 g/L, whereas creatine citrate and pyruvate are soluble at 29 g/L and 54 g/L, respectively.^[5] However, this review does not include specific data for **dicreatine malate**.

Another study by Dash et al. (2003) investigated the stability and dissolution of dicreatine citrate. The study found that dicreatine citrate had a higher intrinsic dissolution rate compared to creatine and creatine monohydrate.^{[7][8][9]} While this suggests potentially faster dissolution,

it is important to note this study focused on the citrate salt, and the findings may not be directly extrapolated to the malate form.

Critically, a comprehensive review on the bioavailability of various creatine forms concluded that there is little to no evidence to suggest that alternative forms are more bioavailable or effective than creatine monohydrate.^{[10][11][12]} The high bioavailability of creatine monohydrate (nearly 99% absorption) leaves little room for significant improvement.^{[6][10]}

Gastrointestinal Tolerance

Anecdotal reports and marketing materials often suggest that **dicreatine malate** is associated with a lower incidence of gastrointestinal (GI) distress, such as bloating and stomach upset, compared to creatine monohydrate. This is often attributed to its purported higher solubility, which could lead to less undissolved creatine in the gut. However, there is a lack of clinical trials specifically designed to compare the gastrointestinal side effects of **dicreatine malate** and creatine monohydrate.

Experimental Protocols

To facilitate replication and further research, the detailed methodology from the key study by Tyka et al. (2015) is provided below.

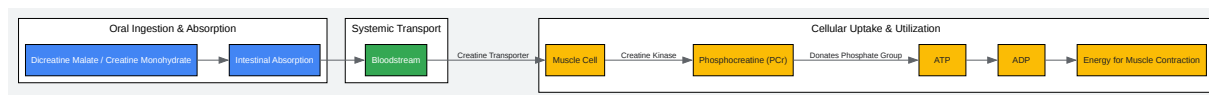
Tyka et al. (2015) Experimental Protocol

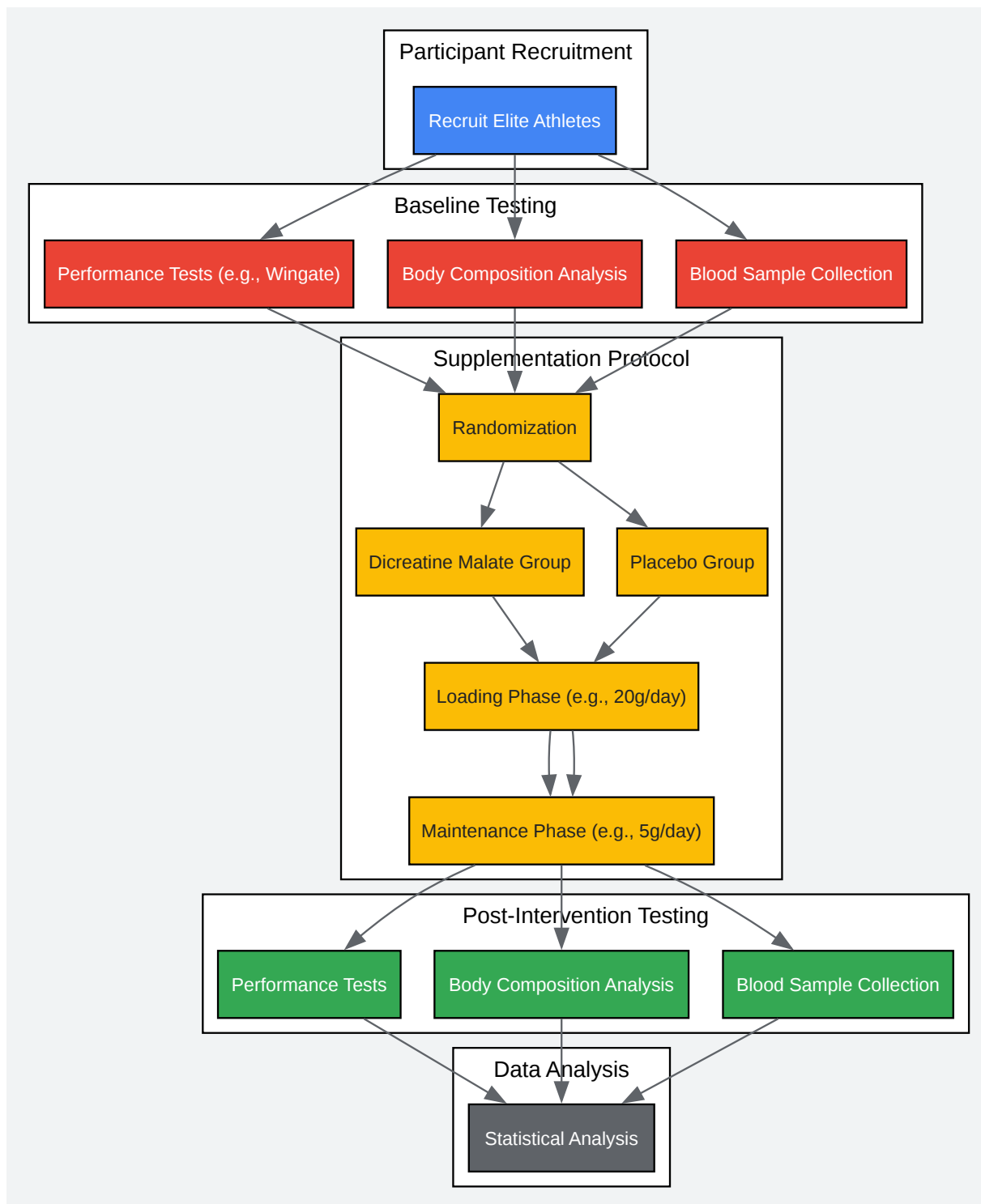
- Participants: Elite male sprinters and long-distance runners.
- Study Design: A double-blind, placebo-controlled trial.
- Supplementation Protocol:
 - Loading Phase (5 days): 20 g of creatine malate per day, divided into four 5 g doses.
 - Maintenance Phase (6 weeks): 5 g of creatine malate per day.
 - The placebo group received an equivalent dosage of a placebo.
- Performance Testing:

- Wingate Anaerobic Test: To determine peak power, relative peak power, and total work.
- Graded Exercise Test: To assess maximal oxygen uptake (VO₂max).
- Body Composition Analysis: Assessed using bioelectrical impedance.
- Hormonal Analysis: Blood samples were collected to measure levels of testosterone, cortisol, and growth hormone.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.





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